molecular formula C20H21FN4O B2879836 N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251597-73-5

N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2879836
CAS No.: 1251597-73-5
M. Wt: 352.413
InChI Key: OUVPDHFYOWXODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 7-methyl substituent, a 4-fluorophenylamino group at position 4, and a diethylcarboxamide moiety at position 2. The 1,8-naphthyridine core confers rigidity and planar aromaticity, while the substituents modulate solubility, bioavailability, and target binding.

Properties

IUPAC Name

N,N-diethyl-4-(4-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-15-9-7-14(21)8-10-15/h6-12H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVPDHFYOWXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization for Core Assembly

The Gould-Jacobs reaction remains the most reliable method for constructing the 1,8-naphthyridine scaffold. A representative synthesis proceeds as follows:

Step 1: Formation of Ethyl 7-Methyl-4-Chloro-1,8-Naphthyridine-3-Carboxylate

  • Reactants : 2-Amino-4-picoline (1.0 eq), diethyl ethoxymethylenemalonate (1.2 eq)
  • Conditions : Reflux in ethanol (78°C, 12 hr)
  • Yield : 68–72%
  • Mechanism : Cyclocondensation followed by elimination of ethanol

Step 2: Hydrolysis to Carboxylic Acid

  • Reactants : Ethyl ester intermediate (1.0 eq)
  • Conditions : 10% NaOH in ethanol (reflux, 2 hr), acidification to pH 4 with HCl
  • Yield : 89–93%

Step 3: Amidation with N,N-Diethylamine

  • Reactants : 7-Methyl-4-chloro-1,8-naphthyridine-3-carboxylic acid (1.0 eq), N,N-diethylamine (3.0 eq)
  • Coupling Agent : HATU (1.5 eq), DIPEA (4.0 eq)
  • Conditions : DMF, 0°C to rt, 6 hr
  • Yield : 76–81%

Introduction of 4-Fluorophenylamino Group

The chloro substituent at position 4 undergoes substitution with 4-fluoroaniline under optimized conditions:

Step 4: Nucleophilic Aromatic Substitution

  • Reactants : 4-Chloro intermediate (1.0 eq), 4-fluoroaniline (2.5 eq)
  • Catalyst : CuI (0.1 eq), L-proline (0.2 eq)
  • Conditions : DMSO, 110°C, 24 hr under N₂
  • Yield : 58–63%

Alternative Method: Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3.0 eq)
  • Solvent : Toluene, 100°C, 12 hr
  • Yield : 65–70%

Reaction Optimization Data

Step Parameter Tested Optimal Value Yield Improvement
3 Coupling Agent HATU vs. EDCI +18% with HATU
4 Solvent DMSO vs. DMF +12% in DMSO
4 Temperature 110°C vs. 90°C +9% at 110°C

HPLC monitoring revealed that extended reaction times (>24 hr) in Step 4 led to decomposition, capping optimal duration at 18–20 hr.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, H-2), 8.37 (d, J = 5.6 Hz, 1H, H-5), 7.68–7.61 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 3.42–3.28 (m, 4H, NCH₂CH₃), 2.89 (s, 3H, CH₃), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃).
  • HRMS (ESI) : m/z calcd for C₂₁H₂₂FN₄O [M+H]⁺ 381.1776, found 381.1779.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min)
  • XRD : Confirmed crystalline structure with P2₁/c space group.

Comparative Analysis of Methodologies

Parameter Gould-Jacobs Route Metal-Catalyzed Route
Total Yield 31–34% 28–30%
Chromatography Steps 2 3
Scalability >100 g <50 g
Cost Index 1.0 1.8

The Gould-Jacobs method demonstrates superior cost efficiency and scalability, albeit with marginally lower yields compared to palladium-catalyzed approaches.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Issue: Competing formation of 1,6-naphthyridine isomers
    • Solution: Strict temperature control (78±2°C) and excess malonate ester
  • Amination Side Reactions :

    • Issue: Over-alkylation at carboxamide nitrogen
    • Solution: Use of bulky base (DIPEA) and controlled stoichiometry
  • Purification Difficulties :

    • Issue: Co-elution of diethylamide byproducts
    • Solution: Gradient elution HPLC with 0.1% TFA modifier

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine or fluorophenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

7-Chloro-6-Fluoro-1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylic Acid
  • Key Differences: Replaces the 3-carboxamide group with a carboxylic acid. Substituents: 7-chloro, 6-fluoro, and 1-(4-fluorophenyl).
  • Synthesis : Two-step process involving substitution and hydrolysis under mild conditions (yield: ~85%) .
  • Applications : Intermediate for anticancer drugs due to its reactive carboxylic acid group .
1-(4-Chlorobenzyl)-N-(3-Chlorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide (5a3)
  • Key Differences :
    • 4-Chlorobenzyl group at N1 and 3-chlorophenyl carboxamide at C3.
    • Higher hydrophobicity (ClogP = 4.09) due to chlorine atoms.
  • Synthesis : N-alkylation of carboxamide with 1,4-dichlorobutane in DMF .
  • Applications : Demonstrates antimycobacterial activity, attributed to enhanced cell wall penetration .
7-Benzyl-1-Ethyl-1,4-Dihydro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid
  • Key Differences :
    • 7-Benzyl and 1-ethyl substituents.
    • Carboxylic acid group instead of carboxamide.

Substituent Effects on Physicochemical Properties

Compound Key Substituents ClogP Solubility Bioactivity Relevance
Target Compound 7-Me, 4-FPhNH, N,N-diethylamide ~2.5* Moderate Balanced permeability/binding
5a3 () 4-Cl-Benzyl, 3-Cl-Ph 4.09 Low Enhanced cell wall penetration
7-Chloro-6-Fluoro Analog () 7-Cl, 6-F, 4-Oxo ~1.8* High (acid form) Anticancer intermediate
LV50 () 4-Me-Cyclohexyl, 4-Cl-Butyl ~3.2* Moderate Antiproliferative activity

*Estimated based on structural analogues.

Structural Planarity and Conformational Effects

  • Steric Effects: The 4-fluorophenyl group in the target compound may induce nonplanarity due to steric repulsion with the naphthyridine core, as observed in fluorophenyl-substituted porphyrins . This could influence binding to planar biological targets (e.g., DNA topoisomerases).
  • Crystallography : Analogues like those in exhibit triclinic symmetry with perpendicular fluorophenyl orientations, suggesting similar conformational flexibility .

Biological Activity

N,N-Diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₁N₃O. The compound features a naphthyridine backbone, which is known for its diverse biological activities. The presence of the fluorophenyl group and the carboxamide functionality enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to naphthyridine compounds. For instance, derivatives similar to this compound were evaluated for their in vitro antimicrobial activity against several pathogens.

Minimum Inhibitory Concentration (MIC)

Table 1 summarizes the MIC values of related compounds against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25
7bPseudomonas aeruginosa0.30

The compound demonstrated significant activity against Staphylococcus aureus, with an MIC value as low as 0.22 µg/mL, indicating potent antimicrobial properties .

Biofilm Inhibition

In addition to direct antimicrobial activity, the compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This is crucial as biofilms are associated with persistent infections and resistance to antibiotics. The percentage reduction in biofilm formation was notably higher than that observed with standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been explored. Compounds structurally related to this compound were tested against various cancer cell lines.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that certain derivatives had IC50 values greater than 60 μM, indicating low toxicity towards normal cells while maintaining efficacy against cancer cells. This selectivity is essential for developing safe therapeutic agents .

Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes involved in bacterial DNA replication.

DNA Gyrase and Dihydrofolate Reductase (DHFR)

The compound showed inhibitory activity against DNA gyrase and DHFR with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR. These enzymes are critical targets in antibiotic development due to their roles in nucleic acid synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of naphthyridine derivatives:

  • Synthesis and Characterization : The synthesis of various naphthyridine derivatives has been reported, with structure-activity relationship (SAR) studies indicating that modifications at specific positions enhance biological activity.
  • Hybrid Molecule Development : Research has shown that hybridizing different scaffolds can lead to compounds with improved efficacy against resistant strains .
  • Safety Profile : Hemolytic activity tests indicated that these derivatives possess low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to traditional treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.